molecular formula C14H15Cl2N3OS B4715636 5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol

5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4715636
M. Wt: 344.3 g/mol
InChI Key: IHVFIPSSXQRVRE-UHFFFAOYSA-N
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Description

5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research. It is a triazole derivative that has been found to have potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its biological activity through the inhibition of key enzymes and signaling pathways. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of key enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In medicine, it has been shown to exhibit broad-spectrum antimicrobial and antifungal activity against various pathogens, including bacteria, fungi, and yeasts. It has also been found to have antitumor activity against various types of cancer cells. In agriculture, it has been shown to have potential as a plant growth regulator and pesticide by promoting plant growth and inhibiting the growth of pests and pathogens.

Advantages and Limitations for Lab Experiments

5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is easy to synthesize, has good stability, and exhibits significant biological activity. However, it also has some limitations, such as its potential toxicity and limited solubility in water. These limitations need to be taken into consideration when designing experiments and interpreting results.

Future Directions

There are several future directions for the research on 5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol. One direction is to explore its potential as a drug candidate for the treatment of various diseases, such as cancer and infectious diseases. Another direction is to investigate its potential as a plant growth regulator and pesticide for sustainable agriculture. Additionally, its potential as a corrosion inhibitor and as a precursor for the synthesis of other compounds can also be explored. Further studies are needed to fully understand its mechanism of action, optimize its biological activity, and overcome its limitations.
In conclusion, this compound is a chemical compound that has shown significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and optimize its biological activity for various applications.

Scientific Research Applications

5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been found to exhibit antimicrobial, antifungal, and antitumor activities. In agriculture, it has been shown to have potential as a plant growth regulator and pesticide. In material science, it has been explored for its potential as a corrosion inhibitor and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3OS/c15-11-4-3-9(6-12(11)16)7-13-17-18-14(21)19(13)8-10-2-1-5-20-10/h3-4,6,10H,1-2,5,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVFIPSSXQRVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=NNC2=S)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol

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